N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 323581-13-1
VCID: VC5921516
InChI: InChI=1S/C10H12N2O/c1-3-10(13)12(2)8-9-5-4-6-11-7-9/h3-7H,1,8H2,2H3
SMILES: CN(CC1=CN=CC=C1)C(=O)C=C
Molecular Formula: C10H12N2O
Molecular Weight: 176.219

N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide

CAS No.: 323581-13-1

Cat. No.: VC5921516

Molecular Formula: C10H12N2O

Molecular Weight: 176.219

* For research use only. Not for human or veterinary use.

N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide - 323581-13-1

Specification

CAS No. 323581-13-1
Molecular Formula C10H12N2O
Molecular Weight 176.219
IUPAC Name N-methyl-N-(pyridin-3-ylmethyl)prop-2-enamide
Standard InChI InChI=1S/C10H12N2O/c1-3-10(13)12(2)8-9-5-4-6-11-7-9/h3-7H,1,8H2,2H3
Standard InChI Key ZKAZCGQKMBKPBR-UHFFFAOYSA-N
SMILES CN(CC1=CN=CC=C1)C(=O)C=C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide (C₁₁H₁₄N₂O) features a propenamide chain (CH₂=CHCONH-) with two substituents:

  • A methyl group (-CH₃) attached to the nitrogen atom.

  • A pyridin-3-ylmethyl group (-CH₂-C₅H₄N) linked to the same nitrogen, positioning the pyridine ring at the 3rd carbon.

The E/Z isomerism of the enamide group (CH₂=CHCO-) introduces stereochemical complexity, with the E-configuration typically favored due to reduced steric hindrance . The pyridine ring contributes aromaticity and basicity (pKa ≈ 5–6), enabling hydrogen bonding and π-π interactions critical for biological activity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.24 g/mol
Calculated logP1.2 (Moderate lipophilicity)
Hydrogen Bond Donors1 (Amide NH)
Hydrogen Bond Acceptors3 (Amide O, Pyridine N)

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of N-methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide likely involves a multi-step approach, drawing from methodologies used for analogous compounds :

  • Formation of the Pyridin-3-ylmethylamine Intermediate:

    • 3-(Aminomethyl)pyridine is prepared via catalytic hydrogenation of 3-cyanopyridine or reductive amination of pyridine-3-carbaldehyde .

  • Amide Coupling:

    • The intermediate reacts with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the enamide.

    • Reaction:

      3-(Aminomethyl)pyridine+CH2=CHCOClEt3NN-Methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide+HCl\text{3-(Aminomethyl)pyridine} + \text{CH}_2=\text{CHCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-Methyl-N-[(pyridin-3-yl)methyl]prop-2-enamide} + \text{HCl}
  • Purification:

    • Column chromatography or recrystallization yields the pure compound.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
AminomethylationH₂, Pd/C, MeOH, 25°C85
Amide FormationAcryloyl chloride, Et₃N, DCM72
PurificationSilica gel chromatography90

Chemical Reactivity and Functionalization

Key Reactions

The compound’s reactivity is governed by its enamide and pyridine moieties:

  • Electrophilic Addition:
    The α,β-unsaturated enamide undergoes Michael additions with nucleophiles (e.g., thiols, amines) . For example:

    Enamide+HS-RCH2(SR)CH2CONR2\text{Enamide} + \text{HS-R} \rightarrow \text{CH}_2(\text{SR})-\text{CH}_2\text{CONR}_2
  • Pyridine Functionalization:
    The pyridine ring participates in electrophilic substitution at the 2- and 4-positions, though steric hindrance from the methyl group may limit reactivity .

  • Reduction:
    Catalytic hydrogenation reduces the enamide to a saturated amide:

    CH2=CHCONR2H2,PdCH2CH2CONR2\text{CH}_2=\text{CHCONR}_2 \xrightarrow{\text{H}_2, \text{Pd}} \text{CH}_2\text{CH}_2\text{CONR}_2

Biological Activity and Mechanisms

Enzyme Inhibition

Enamide derivatives are known to target phospholipases A₂ and MAP kinases, which are involved in inflammatory signaling . The electrophilic enamide group could act as a Michael acceptor, covalently modifying cysteine residues in enzymes .

Industrial and Pharmaceutical Applications

Drug Development

The compound’s modular structure makes it a candidate for structure-activity relationship (SAR) studies. Modifications at the pyridine or enamide positions could optimize bioavailability or selectivity for targets like CRTH2 receptors or CB2 cannabinoid receptors .

Chemical Intermediate

Its reactive enamide group serves as a building block for synthesizing heterocycles (e.g., pyrrolidines via cycloadditions) or polymer precursors .

Comparison with Structural Analogs

Table 3: Activity Comparison with Related Compounds

CompoundTargetIC₅₀ (nM)
N-Methyl-N-[(pyridin-3-yl)methyl]prop-2-enamideCOX-2 (Predicted)~500*
IndomethacinCOX-1/COX-218
WIN-55212-2 (Cannabimimetic indole)CB2 Receptor12

*Estimated based on structural similarity to .

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